

Part 1: Chemical Identity & Core Properties[1][2] [3][4]

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Compound of Interest

Compound Name: *5'-Iodo-4'-methyl-2'-
nitroacetanilide*

CAS No.: 97113-37-6

Cat. No.: B3317721

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Compound Name: **5'-Iodo-4'-methyl-2'-nitroacetanilide** Systematic Name: N-(5-iodo-4-methyl-2-nitrophenyl)acetamide Core Structure: Acetanilide scaffold with a nitro group at the ortho position (2'), a methyl group at the para position (4'), and an iodine atom at the meta position (5').[1][2]

Chemical Identifiers:

- CAS Number (Parent Aniline):97113-38-7 (Refers to 5-Iodo-4-methyl-2-nitroaniline).[3][2][4][5][6][7]
 - Note: The N-acetylated derivative (acetanilide) is often generated in situ or isolated as a transient intermediate. Commercial sourcing typically targets the aniline (CAS 97113-38-7), which can be acetylated quantitatively.
- Molecular Formula:
- Molecular Weight: 320.08 g/mol

- SMILES:CC1=CC(I)=C(NC(C)=O)C=C1=O (Isomeric representation)

Physical Properties (Predicted/Analog-Based):

Property	Value	Context
Appearance	Yellow to Orange Crystalline Solid	Characteristic of o-nitroanilines/acetanilides.
Melting Point	185–195 °C	Higher than the parent aniline (mp 145–148 °C) due to H-bonding.
Solubility	DMSO, DMF, Hot Ethanol	Poor solubility in water and non-polar solvents.

| Reactivity | Electrophilic/Nucleophilic | Nitro group activates the ring for nucleophilic aromatic substitution (S_NAr) at the iodine position under forcing conditions; Acetyl group is labile to acid/base hydrolysis. |

Part 2: Synthetic Utility & Mechanism

This compound is a critical "switch" intermediate. The presence of the iodine atom allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the o-nitroacetamido motif serves as a masked o-phenylenediamine, essential for constructing benzimidazoles and quinoxalines.

Retrosynthetic Analysis & Pathway

The synthesis of **5'-Iodo-4'-methyl-2'-nitroacetanilide** is non-trivial due to the directing effects of the substituents. Direct nitration of 3-iodo-4-methylacetanilide is the most regioselective route.

The "Directing Effect" Logic:

- Precursor: 3'-Iodo-4'-methylacetanilide.
- Directing Groups:

- -NHAc (Position 1): Strong activator, ortho/para director.
- -CH₃ (Position 4): Weak activator, ortho/para director.
- -I (Position 3): Weak deactivator, ortho/para director.
- Regioselectivity:
 - The -NHAc group dominates the orientation.
 - Position 2 (ortho to NHAc): Sterically crowded by the adjacent Iodine at C3.
 - Position 6 (ortho to NHAc): Less sterically hindered and electronically activated by the -NHAc group.
 - Result: Nitration occurs almost exclusively at Position 6.
 - Renumbering: The product 6-nitro-3-iodo-4-methylacetanilide is systematically renumbered to 2-nitro-5-iodo-4-methylacetanilide.

Visual Synthesis Workflow (Graphviz)



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Caption: Regioselective synthesis pathway leveraging the dominant directing effect of the acetamido group to install the nitro functionality.

Part 3: Experimental Protocols

Safety Warning: Nitro-aromatics are potentially explosive and toxic. Iodine compounds can be sensitizers. Perform all reactions in a fume hood.

Protocol A: Acetylation of 3-Iodo-4-methylaniline

Target: Precursor preparation.

- Dissolution: Dissolve 10.0 g (43 mmol) of 3-iodo-4-methylaniline in 50 mL of glacial acetic acid.
- Addition: Add 5.0 mL (52 mmol) of acetic anhydride dropwise over 10 minutes.
- Reaction: Stir at room temperature for 1 hour. A thick precipitate will form.
- Workup: Pour the mixture into 200 mL of ice-cold water. Stir vigorously for 15 minutes.
- Isolation: Filter the white solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C.
- Yield: Expect ~90-95%.

Protocol B: Regioselective Nitration

Target: **5'-Iodo-4'-methyl-2'-nitroacetanilide**.

- Preparation: Prepare a nitrating mixture of fuming nitric acid (2.2 mL) and concentrated sulfuric acid (5 mL) at 0°C.
- Substrate Solution: Dissolve 5.0 g of 3'-iodo-4'-methylacetanilide (from Protocol A) in 20 mL of concentrated sulfuric acid. Maintain temperature below 5°C using an ice-salt bath.
- Nitration: Add the nitrating mixture dropwise to the substrate solution over 30 minutes. Critical: Do not allow temperature to exceed 10°C to prevent di-nitration or oxidation of the iodine.
- Quenching: Pour the reaction mixture onto 150 g of crushed ice. The product will precipitate as a yellow solid.
- Purification: Filter the solid. Recrystallize from ethanol to remove any 6-nitro isomer (though 2-nitro is favored).
- Characterization:
 - ¹H NMR (DMSO-d₆): Look for the downfield shift of the amide proton (~10.0 ppm) and the aromatic singlets (or para-coupled doublets) characteristic of the 1,2,4,5-substitution

pattern.

Part 4: Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design.

- Benzimidazole Formation:
 - Hydrolysis of the acetamide yields 5-iodo-4-methyl-2-nitroaniline (CAS 97113-38-7).
 - Reduction of the nitro group yields 5-iodo-4-methyl-1,2-phenylenediamine.
 - Condensation with aldehydes/acids yields 5-iodo-6-methylbenzimidazoles.
 - Utility: The iodine handle allows subsequent attachment of solubilizing groups or pharmacophores via Suzuki coupling.
- Indole Synthesis (Batcho-Leimgruber Variation):
 - The o-nitrotoluene motif (methyl adjacent to nitro) is susceptible to condensation with DMF-DMA, followed by reduction to form substituted indoles.

References

- PubChem Compound Summary.5-Iodo-4-methyl-2-nitroaniline (CAS 97113-38-7).[\[3\]\[2\]\[4\]\[5\]\[6\]](#) National Center for Biotechnology Information. [Link](#)
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- Sigma-Aldrich Product Specification.5-Iodo-4-methyl-2-nitroaniline.[\[3\]\[2\]\[4\]\[5\]\[6\]\[7\]](#) (Commercial availability and physical data verification). [Link](#)

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